molecular formula [C53H100N16O13]2 · 5H2SO4 B1164202 Polymixin E Sulfate

Polymixin E Sulfate

Katalognummer B1164202
Molekulargewicht: 2801.3
InChI-Schlüssel: RIVWZNNHCTXSOL-JCRURNCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Colistin, also known as polymyxin E, is an antibiotic effective against Gram-negative bacteria, including P. aeruginosa, A. baumannii, and K. pneumoniae. It consists of a mixture of the cyclic polypeptides colistin A and B. Its bactericidal effect is rapid and has been attributed partly to its positively-charged D-amino acid content and hydrophobic fatty acid component, which interact with bacterial lipopolysaccharide and competitively displace Ca

Wissenschaftliche Forschungsanwendungen

Liposome Formulation to Reduce Toxicity

Polymyxin E sulfate, known for its high tissue toxicity, has been formulated into liposomes to reduce its toxicity in vivo. This was achieved using reverse phase evaporation and freezing-thawing methods, which improved stability and encapsulation efficiency. The liposome formulation showed delayed drug release in vitro and significantly reduced toxicity in vivo compared to polymyxin E sulfate solution, indicating a promising drug delivery system for further development (Wang et al., 2009).

Pharmacokinetics and Pharmacodynamics

Studies have explored the pharmacokinetics and pharmacodynamics of polymyxin E sulfate, focusing on its use as a treatment for infections by multidrug-resistant organisms. Recent research includes a population pharmacokinetic study, highlighting its importance for optimal use (Chen & Li, 2022). Other studies have looked into the comparison of pharmacological properties of polymyxins, including polymyxin B and polymyxin E (colistin), revealing differences in their structures and antibacterial activity in vitro (Tran et al., 2016).

Novel Derivatives of Polymyxins

There have been attempts to develop novel derivatives of polymyxins that exhibit less toxicity and greater potency than existing drugs. This includes designing polymyxin analogues by chemical synthesis, aiming to decrease nephrotoxicity and increase antibacterial activity (Vaara, 2013), and a new strategy for the total solid-phase synthesis of polymyxins and their analogues (Xu et al., 2015).

Antimicrobial Susceptibility Testing

Research has also focused on the challenges and issues in antimicrobial susceptibility testing for polymyxins, including polymyxin B and polymyxin E. This encompasses understanding mechanisms of resistance and implementing accurate and reliable methods for routine performance of susceptibility testing (Ezadi et al., 2018).

Protection Against Toxic Effects

Studies have explored potential protective measures against the toxic effects of polymyxin E. For instance, the use of silybin to counteract nephrotoxicity has been investigated, with findings suggesting it could decrease elevated urine and serum renal biochemical markers induced by polymyxin E in rat kidneys (Hassan et al., 2017).

Colistin Use in Veterinary Medicine

The use of colistin (polymyxin E) in veterinary medicine, particularly in swine, has been reviewed, focusing on its chemistry, mechanism of antibacterial action, and the emergence of microbial resistance. The review also discusses the importance of sustainable measures in animal farms to prevent the exacerbation of colistin resistance (Rhouma et al., 2016).

Eigenschaften

Produktname

Polymixin E Sulfate

Molekularformel

[C53H100N16O13]2 · 5H2SO4

Molekulargewicht

2801.3

IUPAC-Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChI-Schlüssel

RIVWZNNHCTXSOL-JCRURNCPSA-N

SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Synonyme

Polymyxin E

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.